Methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoate
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Overview
Description
Methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate the pharmacokinetic properties of drug substances . This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoate typically involves the reaction of 2-chlorophenylpiperazine with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoate is used as an intermediate in the synthesis of more complex piperazine derivatives, which are valuable in medicinal chemistry for the development of new drugs .
Biology: In biological research, this compound is used to study the pharmacological effects of piperazine derivatives, including their interactions with various biological targets such as receptors and enzymes .
Medicine: The compound and its derivatives have potential therapeutic applications, including as antihistamines, antipsychotics, and antidepressants. They are also being investigated for their potential use in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperazine ring can interact with receptor sites, modulating their activity and leading to various pharmacological effects. The 2-chlorophenyl group enhances the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
- Methyl 3-[4-(4-bromophenyl)piperazin-1-yl]propanoate
- Methyl 3-[4-(3-chlorophenyl)piperazin-1-yl]propanoate
- Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate
Comparison: Methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoate is unique due to the presence of the 2-chlorophenyl group, which imparts distinct pharmacological properties compared to its analogs. The position and type of substituent on the aromatic ring significantly influence the compound’s biological activity and receptor binding affinity .
Properties
IUPAC Name |
methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-19-14(18)6-7-16-8-10-17(11-9-16)13-5-3-2-4-12(13)15/h2-5H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZNNAUHWCNJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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